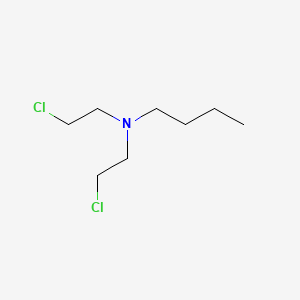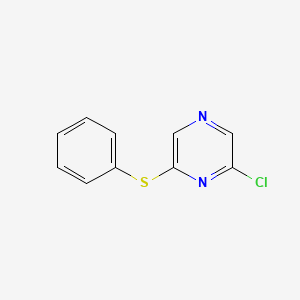
6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nicotinamide moiety linked to a hydroxyazetidine ring, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide typically involves the reaction of nicotinic acid derivatives with azetidine intermediates. The process often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the hydroxyazetidine ring. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nicotinamide moiety or the hydroxy group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, influencing cellular signaling pathways, or altering gene expression. Detailed mechanistic studies are ongoing to fully elucidate its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3-Hydroxyazetidin-1-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide
- 2-[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino-4-(4-fluorophenyl)thiazole-5-carbonitrile
Uniqueness
6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O2/c10-9(14)6-1-2-8(11-3-6)12-4-7(13)5-12/h1-3,7,13H,4-5H2,(H2,10,14) |
Clave InChI |
NUTROXVACFXRPK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NC=C(C=C2)C(=O)N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [2-oxo-3-(triphenylphosphoranylidene)propyl]phosphonate](/img/structure/B8759805.png)




![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B8759833.png)








